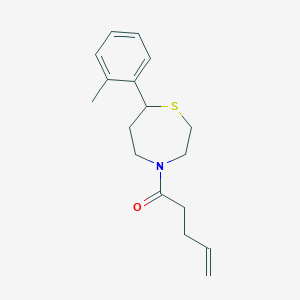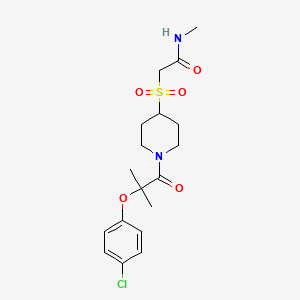![molecular formula C17H19N5OS B3012263 N-phenyl-N-propan-2-yl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 877815-90-2](/img/structure/B3012263.png)
N-phenyl-N-propan-2-yl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-substituted derivatives of acetamides, which are structurally related to the compound of interest, has been reported. These derivatives were synthesized through a multi-step process starting from benzoic acid, which was converted into ethyl benzoate, benzohydrazide, and subsequently to 5-phenyl-1,3,4-oxadiazol-2-thiol. The final target compounds were obtained by reacting this intermediate with various N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride. The successful synthesis of these compounds was confirmed through spectral characterization methods such as EI-MS, IR, and (1)H-NMR .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using vibrational spectroscopy and quantum computational approaches. The antiviral active molecule N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide was characterized to obtain vibrational signatures through Raman and Fourier transform infrared spectroscopy. The study utilized density functional theory with the Becke, 3-parameter, Lee–Yang–Parr exchange correlation functions and a 6-311++(d,p) basis set. The analysis included exploring the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. The study also looked into the stereo-electronic interactions that contribute to the molecule's stability, as confirmed by natural bond orbital analysis and vibrational spectral analysis .
Chemical Reactions Analysis
The reactivity of N-substituted sulfonamides derived from amino acids such as serine and threonine has been investigated. These compounds were synthesized and then subjected to a reaction with trimethylsilyl trifluoromethanesulfonate (TMSOTf), which led to an unexpected rearrangement yielding chiral pyrrolidin-3-ones instead of the previously reported 1,4-oxazepanes. A mechanistic explanation for this rearrangement was proposed, and the scope and limitations of the reaction were discussed .
Physical and Chemical Properties Analysis
The crystal structures of two closely related compounds, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, were determined. These molecules exhibit a folded conformation with the pyrimidine ring inclined at various angles to the benzene ring. This conformational detail is crucial for understanding the physical properties of these compounds and their interactions in the solid state .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A significant focus of research on compounds containing triazole and acetamide groups, similar to N-phenyl-N-propan-2-yl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide, is their antimicrobial activity. For instance, compounds with 1,2,4-triazole ring systems have been synthesized and evaluated for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. Such compounds have shown a wide range of pharmaceutical activities, including antimicrobial effects (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011). Similarly, derivatives have been investigated for their anti-exudative activity, showcasing their potential in reducing inflammation (Chalenko, Bezugly, Sirova, Chekman, Demchenko, 2019).
Antitumor Activity
Research on acetamide derivatives has also extended to evaluating their antitumor potential. For example, N-substituted sulfanilamide derivatives were synthesized and characterized, revealing their capacity to exhibit antimicrobial activity and suggesting a possible role in cancer treatment due to their structural properties (Lahtinen, Kudva, Hegde, Bhat, Kolehmainen, Nonappa, Venkatesh, Naral, 2014). This aligns with studies on thiazolidin-4-one derivatives, indicating potential antimicrobial agents with an interest in feasible structure–activity relationships (Baviskar, Khadabadi, Deore, 2013).
Synthesis and Characterization
The synthesis and characterization of these compounds are critical for understanding their structural properties and potential applications. Research has focused on the synthesis of polysubstituted pyrroles using surfactants in an aqueous medium, highlighting a metal-free method that contributes to the field of green chemistry (Kumar, Rāmānand, Tadigoppula, 2017). Another study involved the synthesis of novel thiazole, pyridone, and other derivatives bearing a sulfonamide moiety, aiming at the development of new antimicrobial agents (Darwish, Abdel Fattah, Attaby, Al-Shayea, 2014).
Mecanismo De Acción
Target of Action
Compounds containing the1H-pyrrol-1-yl and 1,2,4-triazol-3-yl moieties have been associated with a broad range of biological activities . For instance, pyrrole derivatives have been reported as potent inhibitors of Ras farnesyltransferase , a key enzyme involved in cell signaling .
Mode of Action
It’s worth noting that pyrrole derivatives have been known to exert their effects through various mechanisms, such as inhibitingdihydrofolate reductase , acting as tyrosine kinase inhibitors , and functioning as adenosine receptor antagonists .
Biochemical Pathways
Compounds containing the1H-pyrrol-1-yl moiety have been known to influence a variety of biochemical pathways, including those involving dihydrofolate reductase , tyrosine kinases , and adenosine receptors .
Result of Action
Compounds containing the1H-pyrrol-1-yl moiety have been associated with a variety of biological activities, including antibacterial , antimycobacterial , anti-inflammatory , antitumor , and antidiabetic activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-phenyl-N-propan-2-yl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-14(2)22(15-8-4-3-5-9-15)16(23)12-24-17-19-18-13-21(17)20-10-6-7-11-20/h3-11,13-14H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKYFNVNJRTNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=CN2N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-N-propan-2-yl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012181.png)
![Methyl 2-[(3-chloropropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3012182.png)
![3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3012183.png)

![6-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3012186.png)


![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B3012189.png)


![N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3012196.png)
![7-Fluoro-3-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3012200.png)

![(E)-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3012203.png)